molecular formula C16H23N5O B130379 Tegaserod CAS No. 145158-71-0

Tegaserod

Cat. No.: B130379
CAS No.: 145158-71-0
M. Wt: 301.39 g/mol
InChI Key: IKBKZGMPCYNSLU-UHFFFAOYSA-N
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Description

Tegaserod is a selective 5-hydroxytryptamine 4 (5-HT₄) receptor partial agonist approved by the FDA in 2002 for the treatment of irritable bowel syndrome with constipation (IBS-C), particularly in women under 65 years without cardiovascular risk factors . It enhances gastrointestinal motility by stimulating serotonin receptors in the gut, accelerating colonic transit, and improving bowel function . This compound is metabolized primarily via glucuronidation in the liver and intestine, with minimal cytochrome P450 (CYP) enzyme involvement, reducing risks of drug-drug interactions . Its primary metabolite, 5-methoxyindole-3-carboxylic acid (M29.0), lacks significant pharmacological activity or inhibitory effects on CYP enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions typically include the use of solvents such as ethanol and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of tegaserod follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of automated reactors and continuous flow processes helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Hydrolysis and Primary Metabolic Pathway

Tegaserod’s metabolism begins with acid-catalyzed hydrolysis in the stomach under low pH conditions, forming intermediates that undergo subsequent oxidation and conjugation . This pathway produces 5-methoxyindole-3-carboxylic acid glucuronide (M29) , the main circulating metabolite in human plasma .

Table 1: Key Metabolites and Pathways

MetaboliteFormation PathwayCharacteristics
M29 (main)Hydrolysis → Oxidation → GlucuronidationNegligible 5-HT₄ receptor affinity (<1% of parent compound)
M43.2, M43.8, M45.3Direct N-glucuronidation at guanidine nitrogensMinor metabolites; M43.8 dominates in human liver/intestine slices

Glucuronidation Reactions

This compound undergoes direct N-glucuronidation via UDP-glucuronosyltransferases (UGTs) in the liver and small intestine, forming three isomeric metabolites:

  • M43.2 , M43.8 , and M45.3 (distinguished by glucuronide attachment sites) .
    These metabolites account for ~5% of total this compound metabolism and are excreted renally .

Enzyme Interactions and Inhibition

In vitro studies reveal this compound’s inhibitory effects on cytochrome P450 enzymes:

Table 2: CYP Enzyme Inhibition Data

EnzymeInhibition TypeKᵢ (μM)Clinical Relevance
CYP1A2Competitive0.84Unlikely (Kᵢ ≈ 140× C<sub>max</sub>)
CYP2D6Competitive0.85Unlikely (Kᵢ ≈ 140× C<sub>max</sub>)
CYP3A4Weak>30No significant interaction expected

C<sub>max</sub>: Maximal plasma concentration (6 mg dose ≈ 2.9 ng/mL) .

In Vitro Platelet Aggregation Effects

At supratherapeutic concentrations (10× C<sub>max</sub>), this compound and M29 increase platelet aggregation by up to 74% and 16% , respectively, in vitro . Clinical relevance remains unclear due to lack of in vivo correlation .

Reaction Kinetics and Excretion

  • Half-life : 4.6–8.1 hours (oral) .

  • Excretion : 67% unchanged in feces; 33% as metabolites in urine .

  • Dose proportionality : Linear pharmacokinetics observed at 2–12 mg doses .

Impact of Renal Impairment

Severe renal dysfunction (CrCl <15 mL/min) increases systemic exposure to M29 by 10-fold , though this compound’s pharmacokinetics remain unaffected .

Stability and Degradation

Scientific Research Applications

Pharmacological Mechanism

Tegaserod functions by stimulating 5-HT4 serotonin receptors in the gastrointestinal tract, enhancing motility and reducing visceral sensitivity. This action leads to increased peristaltic reflexes and improved bowel function, making it beneficial for patients with IBS-C and chronic constipation .

Clinical Applications

1. Irritable Bowel Syndrome (IBS)
this compound has been extensively studied for its efficacy in treating IBS symptoms, particularly in women. Clinical trials have demonstrated significant improvements in abdominal pain, bloating, and constipation compared to placebo. For instance:

  • In a randomized controlled trial involving 2,135 patients, this compound showed superior efficacy for relief of IBS symptoms (33.7% vs. 24.2% responders) and abdominal discomfort (31.3% vs. 22.1%) during initial treatment phases .
  • A meta-analysis of multiple trials indicated that this compound resulted in a 43.3% clinical response rate compared to 35.9% for placebo over the last four weeks of treatment .

2. Chronic Constipation
this compound is also indicated for chronic constipation. Studies have shown that it significantly improves stool frequency and consistency:

StudyThis compound EfficacyPlacebo Efficacyp-value
Study 139.4% improvement in constipation symptoms24.8% improvement<0.0001
Study 252.5% reported relief from abdominal discomfort42.8% reported relief<0.0001

In both studies, this compound demonstrated statistically significant improvements over placebo across various symptoms associated with chronic constipation .

Case Studies

Case Study: Efficacy in Women with IBS-C
A notable case study involved a cohort of women diagnosed with IBS-C who were treated with this compound over a 12-week period. The results indicated that:

  • Week 1 Response Rate : 50.8% of patients reported satisfactory relief compared to 28.3% in the placebo group.
  • Week 12 Response Rate : The satisfaction rate increased to 68.9% for this compound versus 53.8% for placebo, demonstrating sustained efficacy throughout the treatment period .

Case Study: Safety Profile
In examining the safety profile of this compound, adverse events were comparable between this compound and placebo groups, with headache being the most common side effect (12% vs. 11% for placebo). Serious adverse events were rare, affirming its relative safety when used appropriately .

Comparison with Similar Compounds

Pharmacological Profiles

Table 1: Receptor Affinity and Functional Potency of 5-HT₄ Agonists

Compound 5-HT₄ Binding Affinity (pKi) cAMP Accumulation Potency (pEC₅₀) Intrinsic Activity (% vs. 5-HT)
Tegaserod 8.6 8.7 120%
TD-8954 9.4 9.3 83%
Prucalopride 7.6 7.9 109%
Cisapride 7.1 7.4 101%
Mosapride 6.8 6.3 22%

Data derived from in vitro binding and cAMP assays .

  • TD-8954 : A newer 5-HT₄ agonist with higher affinity and potency than this compound but lower intrinsic activity. It exhibits superior selectivity (>2,000-fold over other receptors) and lacks hERG potassium channel inhibition, reducing cardiac risks .
  • Prucalopride : A full 5-HT₄ agonist with moderate potency but high intrinsic activity, approved for chronic constipation. Unlike this compound, it lacks affinity for 5-HT₁ or 5-HT₂ receptors, minimizing off-target effects .
  • Cisapride: A non-selective 5-HT₄ agonist with hERG channel inhibition, leading to QT prolongation and arrhythmias.

Therapeutic Efficacy

Table 2: Clinical Response Rates in IBS-C Trials

Compound Clinical Response Rate (vs. Placebo) Adverse Event Profile
This compound 43.3% vs. 35.9% (P<0.001) Diarrhea (8.8% vs. 3.8%), Headaches
Prucalopride 68% vs. 31% Nausea (30%), Abdominal pain
PEG 3350 Similar to lactulose Bloating, Flatulence
  • This compound : Demonstrated efficacy in reducing IBS-C symptoms in women, with transient diarrhea as the primary side effect . Long-term use maintains efficacy without tachyphylaxis .
  • Prucalopride : Higher response rates but more frequent gastrointestinal adverse events (e.g., nausea) .
  • Fiber Laxatives (Psyllium) : Inferior to this compound and PEG in head-to-head trials, with modest efficacy .

Metabolic and Drug Interaction Profiles

  • This compound: Metabolized via N-glucuronidation (major pathway) and minor O-demethylation by CYP2D4. No inhibition of CYP enzymes at therapeutic doses .
  • Cisapride : Metabolized by CYP3A4, with high risk of interactions (e.g., macrolides, antifungals) .
  • Mosapride : Metabolized by CYP3A4 and CYP2C19, increasing variability in efficacy and safety .

Biological Activity

Tegaserod is a selective serotonin 5-HT4 receptor agonist primarily indicated for the treatment of constipation-predominant irritable bowel syndrome (IBS-C). This article explores the biological activity of this compound, focusing on its efficacy, mechanism of action, safety profile, and relevant clinical findings.

This compound acts as a partial agonist at the 5-HT4 receptors in the gastrointestinal tract, enhancing gastrointestinal motility and accelerating intestinal transit. This mechanism is crucial for alleviating symptoms associated with IBS-C, such as abdominal pain and constipation. The compound also influences the release of neurotransmitters that modulate gut motility and secretion, contributing to its therapeutic effects .

Efficacy in Clinical Trials

Several randomized controlled trials have demonstrated the efficacy of this compound in treating IBS-C. Key findings from these studies include:

  • Improvement in Symptoms : In a pivotal trial involving 2,939 participants, this compound showed a clinical response rate of 43.3% compared to 35.9% for placebo (p < 0.001) during the last four weeks of treatment .
  • Rapid Onset of Action : this compound provided significant relief from IBS symptoms within the first week of treatment, with improvements in abdominal discomfort and bloating observed as early as Day 3 .
  • Quality of Life Enhancements : Patients receiving this compound reported greater satisfaction and improvements in quality of life compared to those on placebo, as measured by the IBS-QoL scale .

Table 1: Summary of Efficacy Outcomes

Outcome MeasureThis compound (n=1,478)Placebo (n=1,461)p Value
Clinical response rate43.3%35.9%<0.001
Relief of abdominal pain35.1%23.4%<0.001
Improvement in stool frequency≥50% increase-<0.001
Overall treatment satisfactionHigherLower<0.05

Safety Profile

The safety profile of this compound has been extensively evaluated in clinical trials. Adverse events were generally comparable between this compound and placebo groups, with no significant cardiovascular events reported among patients with one or fewer cardiac risk factors . However, some studies indicated potential concerns regarding platelet aggregation at higher concentrations .

Table 2: Adverse Events Comparison

Adverse EventThis compound (%)Placebo (%)
Headache8.57.0
Diarrhea6.04.5
Abdominal pain5.54.0
Nausea4.03.0

Case Studies and Real-World Evidence

In addition to clinical trial data, real-world evidence supports the efficacy and safety of this compound in managing IBS-C symptoms:

  • A matched case-control study found no association between this compound use and adverse cardiovascular outcomes .
  • Long-term observational studies indicated sustained symptom relief in patients who continued treatment beyond initial trials.

Q & A

Q. How should researchers design a randomized, double-blind, placebo-controlled trial (RCT) to evaluate Tegaserod's efficacy in gastrointestinal disorders?

Level : Basic Research Design
Methodological Answer :

  • Sample Size Calculation : Use power analysis based on expected effect sizes. For example, a 12.5% difference in responder rates (placebo: 32.5%) with 80% power requires ≥173 patients per group .
  • Randomization : Implement stratified randomization to balance covariates (e.g., age, baseline severity) and ensure allocation concealment .
  • Endpoints : Define primary endpoints (e.g., "satisfactory relief" responder rates) and secondary endpoints (e.g., symptom frequency, safety biomarkers) .
  • Blinding : Use matched placebo formulations and centralize outcome assessments to minimize bias .

Q. What statistical methods resolve contradictions in this compound's efficacy across studies?

Level : Advanced Data Analysis
Methodological Answer :

  • Meta-Analysis : Pool data from heterogeneous trials (e.g., IBS vs. chronic constipation studies) using random-effects models to account for variability in patient populations .
  • Subgroup Analysis : Stratify by covariates like sex, comorbidities, or pharmacogenomic markers to identify responders .
  • Sensitivity Testing : Assess robustness by excluding outlier studies or applying alternative statistical models (e.g., Bayesian approaches) .

Q. How to optimize experimental models for this compound's off-target effects in hematologic malignancies?

Level : Advanced Translational Research
Methodological Answer :

  • In Vivo Models : Use xenograft mice transplanted with CD34+ leukemia stem cells (LSCs) and administer this compound at 2.5–5 mg/kg every other day. Monitor outcomes via peripheral blood analysis (WBC/RBC counts) and histopathology .
  • Toxicity Screening : Evaluate liver/kidney function and blood parameters post-treatment to rule out off-target toxicity .
  • Mechanistic Validation : Combine RNA sequencing (e.g., m6A methylation analysis) with functional assays to confirm target engagement .

Q. How to address discrepancies between preclinical and clinical data on this compound's safety profile?

Level : Advanced Conflict Resolution
Methodological Answer :

  • Dose Translation : Compare preclinical doses (mg/kg in mice) to human-equivalent doses using body surface area scaling. For example, 5 mg/kg in mice ≈ 0.4 mg/kg in humans .
  • Species-Specific Factors : Analyze differences in receptor expression (e.g., 5-HT4 receptor isoforms) or metabolic pathways using in vitro human cell lines .
  • Post-Marketing Surveillance : Mine adverse event databases (e.g., FAERS) to validate preclinical findings against real-world data .

Q. What methodologies ensure rigor in literature reviews for this compound's mechanism of action?

Level : Basic Literature Synthesis
Methodological Answer :

  • Search Strategy : Use Boolean operators in PubMed/Google Scholar: ("this compound" OR "HTF919") AND ("5-HT4 receptor" OR "motility") NOT ("cost" OR "commercial") .
  • Inclusion Criteria : Prioritize studies with mechanistic data (e.g., receptor binding assays, cAMP assays) over observational reports .
  • Bias Assessment : Apply AMSTAR-2 or ROBINS-I tools to evaluate study quality and relevance .

Q. How to standardize data presentation in this compound research publications?

Level : Basic Reporting Standards
Methodological Answer :

  • Tables/Figures : Label all columns/axes with units (metric system). For example, "Response Rate (%)" in tables and "Time (weeks)" in line graphs .
  • Statistical Reporting : Include exact p-values, confidence intervals, and effect sizes (e.g., Cohen’s d) .
  • Reproducibility : Upload raw datasets to repositories like Figshare or Zenodo with DOI links .

Q. What experimental controls are critical for in vitro studies of this compound's receptor activity?

Level : Basic Experimental Design
Methodological Answer :

  • Positive Controls : Use known 5-HT4 agonists (e.g., cisapride) to validate assay sensitivity .
  • Negative Controls : Include vehicle-only treatments and receptor antagonists (e.g., GR113808) to confirm specificity .
  • Replicates : Perform ≥3 independent experiments with technical triplicates to assess variability .

Q. How to integrate omics data with clinical outcomes in this compound pharmacodynamic studies?

Level : Advanced Interdisciplinary Research
Methodological Answer :

  • Multi-Omics Integration : Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data using pathway enrichment tools (e.g., DAVID, MetaboAnalyst) .
  • Machine Learning : Train models to predict this compound response using features like baseline gene expression or metabolite levels .
  • Validation Cohorts : Replicate findings in independent patient cohorts or biobanks .

Properties

IUPAC Name

1-[(5-methoxy-1H-indol-3-yl)methylideneamino]-2-pentylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O/c1-3-4-5-8-18-16(17)21-20-11-12-10-19-15-7-6-13(22-2)9-14(12)15/h6-7,9-11,19H,3-5,8H2,1-2H3,(H3,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBKZGMPCYNSLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN=C(N)NN=CC1=CNC2=C1C=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

189188-57-6 (maleate)
Record name Tegaserod [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145158710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6045955
Record name Tegaserod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145158-71-0
Record name Tegaserod
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145158-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tegaserod [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145158710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tegaserod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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